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Compound of Interest

Compound Name: Thalidomide-O-amido-C4-NH2

Cat. No.: B560579

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-O-amido-C4-NH2 hydrochloride is a crucial bifunctional molecule in the rapidly
advancing field of targeted protein degradation. As a ligand-linker conjugate, it incorporates the
Thalidomide moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), and is connected
via a C4 amido linker to a terminal primary amine. This terminal amine serves as a versatile
chemical handle for conjugation to a target protein ligand, forming a Proteolysis Targeting
Chimera (PROTAC). PROTACSs are engineered molecules that hijack the cell's natural protein
disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-
causing proteins. A thorough understanding of the physicochemical properties of Thalidomide-
0O-amido-C4-NH2 hydrochloride is paramount for its effective application in PROTAC
synthesis, influencing factors such as reaction kinetics, solubility, and bioavailability of the final
degrader molecule. This technical guide provides a comprehensive overview of the known
physicochemical characteristics of this compound, detailed experimental protocols for their
determination, and a visualization of its role in the PROTAC signaling pathway.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of Thalidomide-O-amido-
C4-NH2 hydrochloride. It is important to note that while some data is readily available from
suppliers, specific experimental values for properties such as melting point and pKa for this
particular research chemical are not widely published.
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Property Value Source/Method
CAS Number 2245697-86-1 Chemical Suppliers
Molecular Formula C19H23CIN4Ose Chemical Suppliers
Molecular Weight 438.87 g/mol Calculated
Appearance White to off-white solid Chemical Suppliers
Solubility Soluble in DMSO Chemical Suppliers

Not experimentally determined
) ) in available literature. Likely
Melting Point ] ) Inferred
lower than Thalidomide (269-

271 °C).

) ] Estimated ~10.4-10.6 (for the )
pKa (Primary Amine) ] ] ] Predicted
terminal primary amine)

Store at -20°C, sealed and
Storage Conditions protected from light and Chemical Suppliers

moisture.

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical
properties of amine hydrochloride compounds like Thalidomide-O-amido-C4-NH2
hydrochloride.

Determination of Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is
indicative of high purity.

Methodology: Capillary Melting Point Determination

o Sample Preparation: A small amount of the dry, solid Thalidomide-O-amido-C4-NH2
hydrochloride is finely powdered. The open end of a glass capillary tube is tapped into the
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powder to collect a sample. The tube is then inverted and tapped gently to pack the solid into
the closed end to a height of 2-3 mm.

o Apparatus Setup: The packed capillary tube is placed into a calibrated melting point
apparatus.

¢ Measurement:

o Initial Rapid Heating: The sample is heated at a rapid rate (10-20 °C/min) to determine an

approximate melting range.

o Precise Determination: A fresh sample is prepared. The apparatus is heated rapidly to
about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2

°C/min.

o Data Recording: The temperature at which the first droplet of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2) are recorded. The
melting range is reported as T - T2. For a pure compound, this range is typically narrow
(0.5-2 °C).

Determination of Aqueous Solubility

Solubility is a crucial parameter for any compound intended for biological research, affecting its
handling, formulation, and bioavailability.

Methodology: Shake-Flask Method

e Preparation of Saturated Solution: An excess amount of Thalidomide-O-amido-C4-NH2
hydrochloride is added to a known volume of deionized water (or a relevant buffer, e.g., PBS
pH 7.4) in a sealed vial.

o Equilibration: The vial is agitated (e.g., using a shaker or stirrer) at a constant temperature
(e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
The continued presence of undissolved solid should be visually confirmed.

o Sample Separation: The suspension is allowed to settle. A sample of the supernatant is
carefully withdrawn and filtered through a 0.22 um syringe filter to remove all undissolved
solid.
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e Quantification: The concentration of the dissolved compound in the filtrate is determined
using a suitable analytical method, such as High-Performance Liquid Chromatography
(HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

o A calibration curve is first generated using standard solutions of known concentrations.
o The concentration of the filtered sample is then calculated based on this calibration curve.

¢ Reporting: The solubility is reported in units such as mg/mL or pg/mL.

Determination of pKa

The acid dissociation constant (pKa) of the terminal primary amine is critical for understanding
its ionization state at physiological pH, which influences its binding interactions and cell
permeability.

Methodology: Potentiometric Titration

o Sample Preparation: A precise weight of Thalidomide-O-amido-C4-NH2 hydrochloride is
dissolved in a known volume of deionized water or a suitable co-solvent system if aqueous
solubility is low.

« Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH
electrode is immersed in the solution.

« Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M
NaOH), added in small, precise increments.

o Data Collection: The pH of the solution is recorded after each addition of the titrant.

» Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa is determined from the pH at the half-equivalence point (the point at which
half of the amine has been neutralized). This can be found from the midpoint of the steepest
part of the titration curve or by calculating the first derivative of the curve.

Role in PROTAC-Mediated Protein Degradation
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Thalidomide-O-amido-C4-NH2 hydrochloride functions as a key building block for PROTACS.
The thalidomide portion acts as a molecular glue to recruit the E3 ubiquitin ligase Cereblon.
The terminal amine allows for the covalent attachment of a ligand for a specific protein of
interest. The resulting PROTAC molecule then orchestrates the degradation of this target
protein.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for a PROTAC synthesized
using this compound and a typical experimental workflow to confirm its activity.
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Caption: PROTAC Mechanism of Action.
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Caption: Western Blot Workflow for PROTAC Activity.
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Conclusion

Thalidomide-O-amido-C4-NH2 hydrochloride is a fundamental research tool for the
development of novel therapeutics based on targeted protein degradation. While
comprehensive experimental data for this specific molecule is not fully available in the public
domain, this guide provides the core known properties and outlines robust, standard protocols
for the experimental determination of its key physicochemical characteristics. A thorough
characterization of these properties is a critical step in the rational design and optimization of
effective and potent PROTAC molecules, ultimately accelerating the journey from chemical
synthesis to biological validation and therapeutic application.

 To cite this document: BenchChem. [Physicochemical Properties of Thalidomide-O-amido-
C4-NH2 Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560579#physicochemical-properties-of-thalidomide-
0-amido-c4-nh2-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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